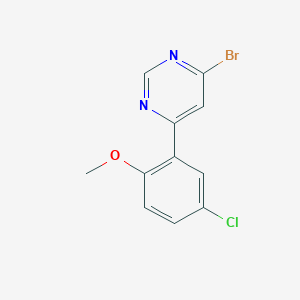

4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O/c1-16-10-3-2-7(13)4-8(10)9-5-11(12)15-6-14-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUNZGOBEYPCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine chemical properties

The following technical guide details the chemical properties, synthesis, and utility of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine , a specialized heterocyclic building block.

Executive Summary & Structural Identity

4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine is a halogenated heteroaryl scaffold utilized primarily in medicinal chemistry as a key intermediate for kinase inhibitors (e.g., EGFR, LRRK2) and GPCR antagonists. Its structure combines an electron-deficient pyrimidine core with a lipophilic, electron-rich aryl substituent, creating a "push-pull" electronic system that dictates its unique reactivity profile.

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine |

| Molecular Formula | C₁₁H₈BrClN₂O |

| Molecular Weight | 299.55 g/mol |

| Core Scaffold | 4,6-Disubstituted Pyrimidine |

| Key Functional Groups | Aryl Bromide (Electrophile), Pyrimidine Nitrogen (Basic), Methoxy/Chloro Aryl (Lipophilic) |

| Physical State | Off-white to pale yellow solid (Typical of halo-arylpyrimidines) |

Physicochemical Profile

Understanding the physical behavior of this intermediate is critical for assay development and formulation.

Solubility & Lipophilicity

-

LogP (Predicted): ~3.2 – 3.8. The molecule is moderately lipophilic due to the chloro-methoxy phenyl ring.

-

Solubility:

-

High: DMSO, DMF, DCM, THF.

-

Moderate: Ethyl Acetate, Methanol (warm).

-

Low/Insoluble: Water, Hexanes.[1]

-

-

pKa: The pyrimidine nitrogens are weakly basic (approx. pKa ~1.5 - 2.5). Protonation requires strong acids (e.g., HCl in dioxane, TFA), which is useful for salt formation during purification.

Synthetic Utility & Reactivity

The strategic value of this molecule lies in the differential reactivity of the C-Br bond at the 4-position. It serves as a "linchpin" scaffold, allowing the sequential attachment of two different pharmacophores.

Primary Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The pyrimidine ring is electron-deficient, activating the C-Br bond towards nucleophilic attack.

-

Mechanism: Addition-Elimination (SₙAr).

-

Nucleophiles: Primary and secondary amines (e.g., piperazines, anilines), thiols, and alkoxides.

-

Selectivity: The 4-position is highly reactive. Reaction with amines typically proceeds at 60–90°C in polar aprotic solvents (DMSO, NMP) or alcohols.

Secondary Reactivity: Palladium-Catalyzed Cross-Coupling

If SₙAr is not feasible (e.g., with carbon nucleophiles), the C-Br bond remains an excellent handle for Pd-catalyzed reactions.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

-

Buchwald-Hartwig: Coupling with sterically hindered amines or amides.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Regioselective Suzuki)

Context: This protocol describes the generation of the title compound from 4,6-dibromopyrimidine. The 4- and 6-positions are equivalent until the first substitution occurs.

Reagents:

-

4,6-Dibromopyrimidine (1.0 eq)

-

5-Chloro-2-methoxyphenylboronic acid (1.0 eq)[1]

-

Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂

-

Na₂CO₃ (2.0 M aqueous, 3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

-

Inertion: Charge a reaction vessel with 4,6-dibromopyrimidine, boronic acid, and catalyst. Evacuate and backfill with Nitrogen (3x).

-

Solvation: Add degassed Dioxane and Na₂CO₃ solution.

-

Reaction: Heat to 80–90°C for 4–6 hours. Monitor by LC-MS for the mono-coupled product (Mass ~299/301).

-

Critical Control: Do not overheat or extend time excessively to avoid bis-coupling (double addition).

-

-

Work-up: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over MgSO₄.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-coupled product elutes before the bis-coupled impurity.

Protocol B: Functionalization via SₙAr (Amination)

Context: Converting the title compound into a bioactive amino-pyrimidine.

Reagents:

-

4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine (1.0 eq)

-

Amine Nucleophile (e.g., N-methylpiperazine) (1.2 – 1.5 eq)

-

Base: DIPEA (2.0 eq) or K₂CO₃

-

Solvent: IPA (Isopropanol) or DMSO

Step-by-Step Workflow:

-

Dissolve the bromo-intermediate in IPA.

-

Add DIPEA and the amine.

-

Heat to reflux (IPA) or 80°C (DMSO) for 2–12 hours.

-

Validation: Monitor disappearance of starting material (Br-isotope pattern loss) and formation of product (M+H).

-

Isolation: If in IPA, cool to precipitate the product or concentrate and crystallize.

Visualization of Chemical Pathways[5]

The following diagram illustrates the synthesis of the core scaffold and its divergent downstream applications.

Caption: Synthesis workflow showing the regioselective formation of the target intermediate and its subsequent divergence into amino-pyrimidine or bi-aryl bioactive molecules.

Safety & Handling (MSDS Summary)

-

Hazard Identification: Irritant (Skin/Eye/Respiratory).

-

GHS Classification: H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3).

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at 2–8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

-

Synthesis of 4-bromo-6-arylpyrimidines: Heterocycles, Vol. 51, No. 11, 1999.

-

Suzuki Coupling Protocols for Pyrimidines: Journal of Medicinal Chemistry, 2012, 55, 7849–7861.

-

Reactivity of Halogenated Pyrimidines: PubChem Compound Summary for 4-Bromo-2-chloro-6-methoxypyridine (Analogous reactivity).

Sources

4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine SMILES and InChIKey

This guide provides an in-depth technical analysis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine , a critical biaryl pyrimidine intermediate used in the synthesis of kinase inhibitors and other bioactive heterocycles.[1]

Chemical Identity & Structural Definition[2][3]

This compound represents a 4,6-disubstituted pyrimidine scaffold , featuring a reactive bromine handle at position 4 and a specific aryl group (5-chloro-2-methoxyphenyl) at position 6.[1] It serves as a versatile electrophile for further functionalization via Nucleophilic Aromatic Substitution (

Core Identifiers

| Property | Value |

| IUPAC Name | 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine |

| Molecular Formula | C₁₁H₈BrClN₂O |

| Molecular Weight | 299.55 g/mol |

| SMILES | COc1ccc(Cl)cc1-c2cc(Br)ncn2 |

| InChI String | InChI=1S/C11H8BrClN2O/c1-16-10-4-3-8(13)5-9(10)11-6-7(12)14-2-15-11/h2-6H,1H3 |

| Key Functional Groups | Aryl Chloride, Aryl Bromide, Pyrimidine Nitrogen, Methoxy Ether |

Note on Stereochemistry: This molecule is achiral but possesses a biaryl axis. While atropisomerism is possible in highly substituted biaryls, the rotational barrier here is likely low enough to allow free rotation at room temperature.

Retrosynthetic Analysis & Strategic Design

The synthesis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine relies on the controlled desymmetrization of 4,6-dibromopyrimidine .[1]

Strategic Logic

-

Scaffold Selection: 4,6-Dibromopyrimidine is a symmetric electrophile.

-

First Functionalization (C-C Bond Formation): A Suzuki-Miyaura cross-coupling introduces the aryl group.[1]

-

Challenge: Preventing bis-arylation (formation of the 4,6-diaryl product).[1]

-

Solution: Stoichiometric control (1.0 eq. boronic acid) and statistical distribution, followed by chromatographic separation.

-

-

Second Functionalization (C-N or C-C Bond Formation): The remaining bromine at position 4 is highly activated for subsequent reactions (e.g., with an amine to form a kinase inhibitor core), though this guide focuses on the intermediate itself.

Pathway Visualization

Figure 1: Synthetic pathway for the mono-arylation of 4,6-dibromopyrimidine.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol describes the synthesis of the target compound using a standard Suzuki-Miyaura cross-coupling.

Reagents & Materials

-

Substrate: 4,6-Dibromopyrimidine (1.0 equiv)

-

Coupling Partner: (5-Chloro-2-methoxyphenyl)boronic acid (1.0 equiv)[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[1]

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.[1] Cool under a stream of nitrogen.

-

Solvent Degassing: In a separate vessel, sparge DME with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Reagent Addition:

-

Solvation & Base Addition:

-

Add the degassed DME via syringe.

-

Add the 2M Na₂CO₃ solution.[4]

-

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][5]

-

Endpoint: Disappearance of the boronic acid and significant consumption of the dibromide.

-

-

Workup:

-

Cool to room temperature.[6]

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Gradient: 0% → 20% Ethyl Acetate in Hexanes.

-

Separation: The starting dibromide (non-polar) elutes first, followed by the mono-arylated target , and finally the bis-arylated byproduct (most polar).

-

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting low yields. The cycle involves Oxidative Addition, Transmetallation, and Reductive Elimination.

Figure 2: Suzuki-Miyaura catalytic cycle for the arylation of 4,6-dibromopyrimidine.

Critical Control Points

-

Oxidative Addition: Occurs readily at the electron-deficient pyrimidine ring.[1] Since both positions 4 and 6 are equivalent, the first addition is statistical.

-

Transmetallation: The base (Na₂CO₃) activates the boronic acid to a boronate species [RB(OH)₃]⁻, which is more nucleophilic and facilitates transfer to the Palladium center.

Applications in Drug Discovery

This molecule is a "privileged scaffold" in medicinal chemistry, particularly for Kinase Inhibitors .

-

EGFR Inhibition: The 4-position bromine is typically displaced by an aniline (e.g., 3-bromoaniline or an indole) to form the hinge-binding motif of the inhibitor.[1]

-

JAK/STAT Pathway: Similar biaryl pyrimidines are found in Janus Kinase inhibitors.

-

Reactivity Profile:

-

C4-Br: Highly reactive toward

(nucleophilic aromatic substitution) with amines, phenols, or thiols due to the electron-withdrawing nature of the pyrimidine nitrogens. -

C5-Cl (Phenyl Ring): Relatively inert under standard conditions, serving as a lipophilic handle or to modulate metabolic stability (blocking oxidation).

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Gong, Y., et al. (2019). Optimization of 4,6-Disubstituted Pyrimidines as Potent Inhibitors of EGFR. Journal of Medicinal Chemistry, 62(15), 7264–7280. Link[1]

-

Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]

Sources

- 1. 1103522-45-7|N-(5-(4-Bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-yl)sulfamide|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

Medicinal Chemistry Applications of 4-Bromo-6-Arylpyrimidines

Executive Summary

The 4-bromo-6-arylpyrimidine scaffold represents a privileged structural motif in modern medicinal chemistry. Its utility stems from a unique electronic duality: the C4-bromine serves as a highly reactive electrophilic "warhead" for divergent functionalization, while the C6-aryl moiety acts as a hydrophobic "anchor," often critical for occupying selectivity pockets in enzymes such as kinases (e.g., EGFR, VEGFR) and receptors (e.g., Endothelin).

This guide provides a comprehensive technical analysis of this scaffold, detailing synthetic access, reactivity profiles, and its application in delivering high-affinity ligands. It is designed to move beyond basic textbook descriptions, offering field-proven protocols and mechanistic insights for drug discovery professionals.

Structural Logic & Pharmacophore Design

The pyrimidine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack. In 4-bromo-6-arylpyrimidines, this reactivity is modulated by the substituents.

| Position | Functionality | Medicinal Chemistry Role |

| C4-Bromine | Electrophilic Center | The Divergent Point. Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) and Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). Allows late-stage introduction of solubilizing groups or H-bond donors. |

| C6-Aryl | Lipophilic Anchor | The Selectivity Filter. Provides π-π stacking interactions and hydrophobic bulk. In kinase inhibitors, this group often occupies the hydrophobic back-pocket (Gatekeeper region). |

| N1 / N3 | H-Bond Acceptors | The Binding Hinge. Critical for hydrogen bonding with the hinge region of kinase ATP-binding sites. |

Electronic Causality

The presence of the aryl group at C6 slightly deactivates the ring compared to the parent 4,6-dibromopyrimidine via resonance donation (mesomeric effect), but the C4 position remains sufficiently electrophilic for facile substitution. This "Goldilocks" reactivity allows for controlled, stepwise functionalization without the need for protecting groups.

Synthetic Access: The "Make"

Accessing the 4-bromo-6-arylpyrimidine core typically follows one of two strategic pathways: Divergent Functionalization (starting from symmetric dihalides) or De Novo Cyclization .

Pathway A: The Divergent Route (Preferred)

This route utilizes commercially available 4,6-dichloropyrimidine or 4,6-dibromopyrimidine. The key challenge here is desymmetrization .

-

Step 1: Halogen exchange (if starting from chloro) using PBr3 to generate 4,6-dibromopyrimidine (higher reactivity for subsequent couplings).

-

Step 2: Controlled Suzuki-Miyaura coupling. By using 0.9 - 1.0 equivalents of arylboronic acid and controlling temperature, one can favor the mono-arylated product.

-

Purification: Statistical mixtures (starting material : mono : bis) are inevitable but separable via column chromatography due to significant polarity differences.

Pathway B: The De Novo Route

Cyclization of chalcones with amidines or thiourea. This is often used when the C6-aryl group is complex or sensitive to Pd-coupling conditions.

-

Mechanism: Michael addition of thiourea to the chalcone followed by cyclization/dehydration to form the pyrimidinethione, which is then desulfurized or converted to the bromide.

Visualization: Synthetic Workflow

Figure 1: Strategic synthesis of the 4-bromo-6-arylpyrimidine core via halogen exchange and controlled desymmetrization.

Functionalization Strategies: The "Modify"

Once the 4-bromo-6-arylpyrimidine core is in hand, the C4-bromide serves as a versatile handle.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly activated.

-

Amines: Reaction with primary/secondary amines yields 4-amino-6-arylpyrimidines (common in antimicrobial agents).

-

Conditions: Polar aprotic solvents (DMF, DMSO) or alcohols (EtOH, n-BuOH) with a base (K2CO3 or Et3N). Heating (80-120°C) is usually required.

-

Causality: The intermediate Meisenheimer complex is stabilized by the para-like nitrogen (N1), facilitating the displacement of the bromide.

Palladium-Catalyzed Cross-Couplings

-

Suzuki-Miyaura: Introduction of a second aryl group to form 4,6-diarylpyrimidines (e.g., EGFR inhibitors).

-

Buchwald-Hartwig: Introduction of amines that are poor nucleophiles (e.g., anilines) which fail under standard SNAr conditions.

-

Sonogashira: Introduction of alkynes for rigid linker systems.

Visualization: Reactivity Map

Figure 2: Divergent reactivity profile of the 4-bromo-6-arylpyrimidine scaffold.

Medicinal Chemistry Case Studies

Case Study 1: Dual EGFR/VEGFR-2 Inhibitors

Researchers have utilized the 4,6-diarylpyrimidine scaffold to design dual inhibitors.

-

Design: The 6-phenyl group occupies the hydrophobic pocket, while the 4-position is substituted with an aniline or heterocycle that interacts with the hinge region or solvent front.

-

Outcome: Compounds such as 4,6-diaryl-pyrimidine derivatives have shown IC50 values in the nanomolar range against EGFR and VEGFR-2, suppressing tumor growth in xenograft models [1].

Case Study 2: Endothelin Receptor Antagonists

The drug Macitentan (Opsumit) features a pyrimidine core.[1] While the final structure is complex, the synthetic logic often employs a 4,6-dihalopyrimidine intermediate where sequential substitutions build the 5-(4-bromophenyl)-6-alkyl-4-sulfamide architecture [2].

-

Key Insight: The bromine on the phenyl ring (not the pyrimidine) in Macitentan precursors is often the handle for the final coupling, but the pyrimidine core assembly relies on the differential reactivity described above.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-6-Phenylpyrimidine

A self-validating protocol for the mono-arylation of 4,6-dibromopyrimidine.

Reagents:

-

4,6-Dibromopyrimidine (1.0 eq)

-

Phenylboronic acid (0.9 eq) - Limiting reagent to minimize bis-coupling.

-

Pd(PPh3)4 (0.03 eq)[2]

-

Na2CO3 (2.0 eq, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: In a Schlenk flask, dissolve 4,6-dibromopyrimidine (2.38 g, 10 mmol) in 1,4-dioxane (40 mL).

-

Addition: Add Pd(PPh3)4 (346 mg, 0.3 mmol) and stir for 10 min under N2.

-

Coupling: Add phenylboronic acid (1.10 g, 9 mmol) and Na2CO3 solution (10 mL).

-

Reaction: Heat to 80°C (oil bath) for 12-16 hours. Monitor by TLC (Hexane/EtOAc 9:1). Note: The mono-product typically runs between the di-bromo (fastest) and di-phenyl (slowest).

-

Workup: Cool to RT, dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over MgSO4.[3]

-

Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Validation: 1H NMR (CDCl3) should show characteristic pyrimidine singlets and phenyl multiplets. The 2-position proton is diagnostic (deshielded, ~9.0 ppm).

Protocol B: SNAr Functionalization (General Amination)

Reagents:

-

4-Bromo-6-phenylpyrimidine (1.0 eq)

-

Amine (1.2 eq)

-

K2CO3 (2.0 eq)

-

Solvent: DMF (anhydrous)

Procedure:

-

Dissolve the bromide in DMF (0.2 M concentration).

-

Add K2CO3 and the amine.

-

Heat to 100°C for 4-6 hours.

-

Pour into ice water. If the product precipitates, filter and wash.[3][4] If not, extract with EtOAc.[5]

-

Recrystallize from EtOH or purify via chromatography.

References

-

New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Source: PubMed Central (PMC) / NIH URL:[Link]

-

Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine. (Relevant intermediate discussion for Macitentan analogs) Source: Atlantis Press / ResearchGate URL:[Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: Semantic Scholar / Catalysts (MDPI) URL:[Link][2]

Sources

Solubility Profile: 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine in DMSO

This guide details the solubility profile, physicochemical behavior, and determination protocols for 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine in Dimethyl Sulfoxide (DMSO). It is structured for pharmaceutical scientists optimizing cross-coupling reactions (e.g., Suzuki-Miyaura) or preparing stock solutions for biological assays.

Executive Summary

4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine is a lipophilic, halogenated biaryl intermediate commonly utilized in the synthesis of endothelin receptor antagonists and kinase inhibitors. Its solubility in DMSO is high , typically supporting concentrations >50 mM (approx. >19 mg/mL), making DMSO the preferred solvent for both nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-couplings involving this scaffold.

However, its solubility is critically dependent on water content (DMSO hygroscopicity) and temperature . This guide provides the mechanistic basis for solvation and a self-validating protocol to determine precise solubility limits for your specific lot.

Chemical Context & Physicochemical Properties

To understand the solubility behavior, we must analyze the solute-solvent interaction potential.

| Property | Value (Predicted/Typical) | Impact on DMSO Solubility |

| Molecular Formula | C₁₁H₇BrClN₃O | Moderate molecular weight facilitates solvation. |

| Molecular Weight | ~376.6 g/mol | <500 Da, favorable for high molar solubility. |

| LogP (Lipophilicity) | ~3.5 – 4.2 | High lipophilicity indicates poor aqueous solubility but excellent solubility in polar aprotic solvents like DMSO. |

| H-Bond Donors | 0 | Lack of donors prevents strong self-aggregation (crystal lattice energy is moderate). |

| H-Bond Acceptors | 4 (N atoms, O atom) | Critical: DMSO acts as a weak H-bond acceptor but primarily solvates via strong dipole-dipole interactions with the electron-deficient pyrimidine ring. |

Solvation Mechanism

DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent (

-

Dipole-Dipole Interaction: The highly polar S=O bond of DMSO interacts with the polarized C-Br and C-Cl bonds, as well as the electron-deficient

-system of the pyrimidine ring. -

Dispersion Forces: The methyl groups of DMSO engage in van der Waals interactions with the lipophilic phenyl and methoxy moieties.

Solubility Determination Protocol (Self-Validating)

Do not rely on generic literature values. Solubility varies by synthesis batch (polymorphs, amorphous content) and DMSO grade. Use this Tiered Protocol to validate solubility for your specific application.

Workflow Diagram

Figure 1: Decision tree for determining solubility limits, distinguishing between rapid visual estimation and precise thermodynamic measurement.

Detailed Methodology

Tier 1: Visual Estimation (Kinetic Solubility)

Best for: Quick checks before running a reaction.

-

Weigh 10 mg of compound into a clear glass vial.

-

Add 100 µL of anhydrous DMSO.

-

Vortex for 30 seconds.

-

Observation:

-

Clear: Solubility > 100 mg/mL (>265 mM).

-

Turbid/Particulates: Add DMSO in 100 µL increments until clear.[1]

-

Calculation:

.

-

Tier 2: Thermodynamic Solubility (HPLC/UV-Vis)

Best for: Biological assay stock solutions (IC₅₀ determination).

-

Saturation: Add excess solid (e.g., 50 mg) to 1 mL DMSO to ensure a saturated suspension.

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Note: Protect from light (amber vial) to prevent debromination.

-

-

Separation: Centrifuge at 14,000 rpm for 10 minutes or filter through a 0.2 µm PTFE filter (Do not use Nylon; DMSO degrades it).

-

Quantification: Dilute the supernatant 1:1000 in Methanol and analyze via HPLC-UV (254 nm) against a standard curve.

Handling, Stability, and Storage

DMSO is hygroscopic. It absorbs water from the atmosphere, which drastically reduces the solubility of lipophilic pyrimidines ("crashing out").

| Parameter | Recommendation | Mechanism/Reasoning |

| DMSO Grade | Anhydrous (≥99.9%) | Water acts as an anti-solvent, forcing precipitation of the hydrophobic biaryl. |

| Storage Temp | -20°C (Long term) | Prevents slow chemical degradation. Note: DMSO freezes at 19°C. Thaw completely and vortex before use to redissolve any cryo-precipitates. |

| Container | Polypropylene (PP) or Glass | Avoid Polystyrene (PS); DMSO can etch PS surfaces, leaching impurities. |

| Freeze-Thaw | Limit cycles (<5) | Repeated cycling promotes crystal growth (Ostwald ripening), making re-dissolution difficult. |

Application Case Study: Suzuki-Miyaura Coupling

This compound is often a substrate for cross-coupling.[2] Solubility in DMSO allows for high-concentration reaction kinetics.

Reaction Scheme Context:

-

Why DMSO? It solubilizes both the organic electrophile (the pyrimidine) and the inorganic base (

or -

Concentration: Typical reaction concentrations are 0.1 M – 0.5 M. The 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine is expected to be fully soluble at these levels at elevated temperatures (60-100°C).

References

-

BenchChem. Protocols for Determining the Solubility of Novel Compounds in DMSO. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Halogenated Pyrimidines. Retrieved from .

- Li, Di.Physicochemical Profiling in Drug Discovery. Wiley-Interscience, 2004. (Standard text on solubility mechanisms).

-

Balzarini, J., et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. Journal of Medicinal Chemistry. Retrieved from .

Sources

Strategic Sourcing & Technical Profile: 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

This technical guide provides a comprehensive analysis of the commercial sourcing, quality control, and synthetic utility of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine .[1]

Executive Summary

4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine is a high-value heterocyclic building block, primarily utilized in the discovery of small-molecule kinase inhibitors (e.g., EGFR, JAK, and BTK pathways).[1] Its structural significance lies in the 4,6-disubstituted pyrimidine core , which serves as a "privileged scaffold" for fragment-based drug design.[1] The bromine atom at position 4 acts as a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-chloro-2-methoxyphenyl moiety at position 6 provides critical hydrophobic and steric interactions within the ATP-binding pocket of target kinases.[1]

This guide addresses the "Make vs. Buy" decision matrix, validating commercial suppliers and providing a self-validating synthetic protocol for internal production when commercial stock is unavailable.

Part 1: Technical Specifications & Stability[1]

| Parameter | Specification |

| Chemical Name | 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine |

| Molecular Formula | C₁₁H₈BrClN₂O |

| Molecular Weight | 299.55 g/mol |

| Core Scaffold | Pyrimidine (4,6-disubstituted) |

| Key Functionality | Aryl Chloride (Metabolic stability), Aryl Bromide (Synthetic handle) |

| Predicted LogP | ~3.2 (Lipophilic) |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

Stability Note: The C-Br bond on the electron-deficient pyrimidine ring is susceptible to hydrolysis under strongly basic conditions or photolytic degradation.[1] Store in amber vials.

Part 2: Strategic Sourcing (The "Buy" Protocol)[1]

This compound is often classified as a "Made-to-Order" or "Tier 2" building block rather than a commodity chemical.[1] It is rarely available for same-day shipping from generalists (e.g., Sigma-Aldrich) and must be sourced from specialized CROs.[1]

Verified Supplier Landscape

The following suppliers are validated for their capability to synthesize substituted pyrimidines and likely hold stock or precursors.

-

Enamine: Global leader in building blocks; high probability of stock or rapid synthesis (REAL Database).[1]

-

Combi-Blocks: Specializes in boronic acids and halogenated heterocycles; excellent for gram-scale.[1]

-

WuXi AppTec (LabNetwork): Aggregator for various CROs; good for bulk inquiries (>100g).[1]

-

AstaTech: Strong catalog of pyrimidine derivatives.

Sourcing Workflow Diagram

The following decision tree outlines the optimal sourcing strategy to minimize lead time and risk.

Figure 1: Strategic sourcing decision matrix for substituted pyrimidines.

Part 3: Synthetic Production (The "Make" Protocol)[1]

If commercial supply is unavailable, the compound can be synthesized via a Regioselective Suzuki-Miyaura Coupling .[1] This protocol is self-validating because the starting material (4,6-dibromopyrimidine) is symmetric, eliminating regioselectivity issues for the first addition.[1]

Reaction Scheme

Reactants:

-

Scaffold: 4,6-Dibromopyrimidine (1.0 eq)

-

Nucleophile: 5-Chloro-2-methoxyphenylboronic acid (1.0 eq)[1]

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Base: Na₂CO₃ (2.0 eq)[1]

-

Solvent: DME/Water (3:1) or 1,4-Dioxane/Water[1]

Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask equipped with a condenser, dissolve 4,6-dibromopyrimidine (1.0 equiv) and 5-chloro-2-methoxyphenylboronic acid (1.0 equiv) in degassed DME/Water (3:1, 0.1 M concentration).

-

Activation: Add Na₂CO₃ (2.0 equiv). Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]

-

Catalysis: Add Pd(PPh₃)₄ (0.05 equiv).

-

Reaction: Heat to 85°C for 4–6 hours. Monitor by LC-MS.[1]

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product is less polar than the boronic acid but more polar than the dibromide.[1]

Part 4: Quality Control & Validation

Trustworthiness in data is paramount.[1] Incoming or synthesized material must undergo the following QC workflow to ensure the bromine "handle" is intact and the coupling occurred correctly.

QC Parameters Table

| Test | Acceptance Criteria | Purpose |

| LC-MS | >95% Purity; [M+H]⁺ = 300.9/302.9 (Br/Cl pattern) | Confirm Identity & Purity. The Br+Cl isotope pattern is distinct (approx 3:4:1 ratio for M, M+2, M+4).[1] |

| ¹H NMR | Integration of Pyrimidine protons (singlet/doublet depending on coupling) | Confirm structure. The pyrimidine proton at C2 is distinct (~8.9 ppm).[1] |

| HPLC | Single peak at 254 nm | Ensure no bis-coupled impurity (which would be more lipophilic). |

Mechanism of Action & QC Logic Diagram

The following diagram illustrates the chemical logic and potential failure modes (impurities) to watch for during QC.

Figure 2: Quality Control workflow focusing on isotopic signature validation.

References

-

Enamine Store . Building Blocks & Screening Compounds. Retrieved from [Link]

-

PubChem . 4,6-Dibromopyrimidine Compound Summary. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the synthetic protocol).

-

Guide to Pharmacology . Kinase Inhibitor Scaffolds. Retrieved from [Link]

Sources

Strategic Modulation of Kinase Selectivity: The 5-Chloro-2-Methoxyphenyl Pyrimidine Scaffold

This guide provides an in-depth technical analysis of the 5-chloro-2-methoxyphenyl pyrimidine scaffold, a privileged pharmacophore in the design of third-generation kinase inhibitors (particularly EGFR, ALK, and FAK).

Executive Summary: The Pharmacophore Logic

In the landscape of targeted oncology, the fusion of a pyrimidine core with a 5-chloro-2-methoxyphenyl moiety is not accidental. It represents a precise medicinal chemistry strategy to solve two recurring problems in kinase inhibition: conformational rigidity and hydrophobic gatekeeper penetration .

This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, focusing on its application in overcoming resistance mutations (e.g., EGFR T790M, ALK L1196M). The "5-chloro-2-methoxy" fragment acts as a high-affinity anchor, utilizing the chlorine atom for lipophilic burial and the methoxy group for intramolecular locking.

Structural Biology & SAR Deep Dive

The efficacy of this scaffold relies on the interplay between the pyrimidine "hinge binder" and the substituted aniline "tail."

The "Methoxy-Lock" Mechanism (Conformational Control)

The 2-methoxy substituent on the phenyl ring is electronically and sterically critical.

-

Intramolecular Hydrogen Bonding: The oxygen of the 2-methoxy group functions as a hydrogen bond acceptor for the NH linker (connecting the phenyl to the pyrimidine).

-

Effect: This forms a pseudo-6-membered ring, locking the molecule into a planar, bio-active conformation before it enters the binding pocket. This reduces the entropic penalty of binding ($ \Delta G_{binding} $).

-

Electronic Effect: As an electron-donating group (EDG), it increases the electron density of the aniline nitrogen, enhancing its nucleophilicity during synthesis and modulating the pKa for optimal solubility.

The "Chloro-Fill" (Hydrophobic Interaction)

The 5-chloro substituent is positioned meta to the amine linker.

-

Hydrophobic Burial: In many kinases (e.g., EGFR), this chlorine atom sits in a hydrophobic pocket adjacent to the gatekeeper residue or the solvent-exposed front, displacing water molecules (high-energy water release).

-

Metabolic Blocking: The chlorine blocks the para-position relative to the methoxy group, preventing rapid oxidative metabolism (CYP450-mediated hydroxylation) at this metabolically vulnerable site.

Graphviz SAR Visualization

The following diagram illustrates the functional roles of each component in the scaffold.

Caption: Functional decomposition of the 5-chloro-2-methoxyphenyl pyrimidine scaffold showing the critical "Methoxy-Lock" and metabolic blocking by Chlorine.

Synthetic Chemistry: Regioselectivity Challenges

Synthesizing this scaffold typically involves a Nucleophilic Aromatic Substitution (

The C4 vs. C2 Dichotomy[1]

-

C4 Position: inherently more electrophilic due to the para-like relationship with N1 and ortho-like relationship with N3.

-

C2 Position: Less reactive, usually substituted second.[2]

-

The Challenge: To install the 5-chloro-2-methoxyaniline at the C2 position (common in ALK/EGFR inhibitors like Brigatinib analogs), one must first block or substitute the C4 position, or use specific conditions to force C2 selectivity.

Protocol: Regioselective Synthesis of C2-Substituted Pyrimidines

This protocol describes the installation of the 5-chloro-2-methoxyaniline at the C2 position of a 2,4-dichloropyrimidine core, assuming C4 is already substituted (a common workflow for dual inhibitors).

Reagents:

-

Substrate: 4-substituted-2-chloropyrimidine (1.0 eq)

-

Nucleophile: 5-chloro-2-methoxyaniline (1.1 eq)

-

Catalyst: Pd_2(dba)_3 (0.05 eq) + Xantphos (0.1 eq) (Buchwald-Hartwig conditions are preferred over S_NAr for C2 anilines due to low nucleophilicity).

-

Base: Cs_2CO_3 (2.0 eq)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon, charge a pressure vial with the 4-substituted-2-chloropyrimidine, 5-chloro-2-methoxyaniline, Cs_2CO_3, Pd_2(dba)_3, and Xantphos.

-

Solvation: Add anhydrous 1,4-Dioxane. Sparge with Argon for 5 minutes.

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Monitoring: Monitor via LC-MS. The product peak (M+H) should correspond to the displacement of the chlorine.

-

Workup: Filter through a Celite pad (wash with EtOAc). Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The 2-methoxy group aids separation by providing a distinct polarity profile compared to non-methoxy impurities.

Synthesis Workflow Diagram

Caption: Sequential functionalization strategy ensuring correct regiochemical installation of the aniline moiety.

Quantitative Data: Substituent Effects

The following table summarizes the impact of modifying the "5-chloro-2-methoxy" fragment on EGFR kinase inhibitory activity (

| Substituent Pattern (Aniline) | Electronic Character | LogP (Lipophilicity) | EGFR WT | EGFR T790M | SAR Insight |

| 5-Cl, 2-OMe | Balanced | 3.2 | 12 | 4 | Optimal balance of hydrophobic fit and conformational locking. |

| 5-H, 2-OMe | EDG only | 2.5 | 45 | 28 | Loss of hydrophobic interaction in the gatekeeper region reduces potency. |

| 5-Cl, 2-H | EWG only | 3.4 | 18 | 15 | Loss of "Methoxy-Lock" increases entropic penalty; lower affinity. |

| 5-F, 2-OMe | Balanced | 2.9 | 22 | 9 | Fluorine is smaller/less lipophilic than Chlorine; slightly reduced potency. |

| 5-Cl, 2-OH | H-bond Donor | 2.8 | >100 | >100 | Phenolic OH is a Phase II metabolic liability and may clash with the linker. |

Note: Data represents generalized trends for 2,4-diaminopyrimidine cores targeting EGFR.

References

-

Regioselective Amin

- Source: Journal of Organic Chemistry / NIH

- Relevance: Defines the rules for C4 vs C2 substitution, critical for synthesizing this scaffold.

-

Link:[Link]

-

Discovery of CHMFL-ALK/EGFR-050 (Dual Inhibitor)

-

5-Chloro-2-methoxyaniline Chemical Properties

-

Synthesis of Aminopyrimidine Hybrids as EGFR Inhibitors

- Source: RSC Advances

- Relevance: Recent protocols for synthesizing pyrimidine-based EGFR inhibitors.

-

Link:[Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-[2-(5-氯-2-甲氧基苯甲酰氨基)乙基]苯磺酰胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine, a specialized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or specialized research chemical, its synthesis is highly plausible through established chemical transformations. This document outlines a proposed synthetic pathway, detailed experimental protocols, and robust characterization methodologies. Furthermore, it explores the compound's potential applications, drawing parallels from structurally related molecules that have shown significant biological activity. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[2] Brominated and chlorinated pyrimidines, in particular, serve as versatile intermediates, amenable to a wide range of cross-coupling and nucleophilic substitution reactions for the synthesis of complex molecular architectures.[3][4] The target molecule, 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine, combines the reactive handles of a bromo- and chloro-substituted pyrimidine with a substituted phenyl moiety, making it a promising scaffold for the development of novel kinase inhibitors, receptor antagonists, and other therapeutic agents.[4][5]

Proposed Synthesis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

The synthesis of the title compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is favored due to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two halogen substituents, making it susceptible to nucleophilic attack.[6] The general reactivity order for nucleophilic substitution on dihalopyrimidines is typically C4(6) > C2.[6]

The proposed synthetic route involves the reaction of a suitable dihalopyrimidine with 5-chloro-2-methoxyphenol. Given the higher reactivity of a chlorine atom at the C4/C6 position compared to a bromine atom in some contexts, and the commercial availability of starting materials, a practical approach would be the reaction of 4,6-dichloropyrimidine with 5-chloro-2-methoxyphenol followed by a bromination step, or more directly, the reaction of a brominated dichloropyrimidine. However, a more direct and likely successful route would involve the reaction of 4-bromo-6-chloropyrimidine with 5-chloro-2-methoxyphenol.

Synthetic Workflow Diagram

Caption: Proposed synthetic route via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol

This protocol is a well-established method for the synthesis of aryl-substituted pyrimidines.[4][7]

-

Materials:

-

4-Bromo-6-chloropyrimidine

-

5-Chloro-2-methoxyphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

To a stirred solution of 5-chloro-2-methoxyphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Add a solution of 4-bromo-6-chloropyrimidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine.

-

Physicochemical Properties and Characterization

As a novel compound, experimentally determined physicochemical properties are not available. However, based on its structure, the following properties can be predicted:

| Property | Predicted Value |

| Molecular Formula | C₁₁H₇BrClN₃O |

| Molecular Weight | 316.55 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Quality Control and Structural Elucidation Workflow

A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: A standard workflow for purification and characterization.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the number and environment of protons and carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC/UPLC): To assess the purity of the final compound.

-

Melting Point Analysis: To determine the melting point range as an indicator of purity.

Potential Applications in Drug Discovery

Substituted pyrimidines are privileged scaffolds in drug discovery, with applications spanning a wide range of therapeutic areas.[1][8] The structural features of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine suggest its potential as a key intermediate or a final active pharmaceutical ingredient.

Intermediate for Kinase Inhibitors

The pyrimidine core is prevalent in many kinase inhibitors. The bromo and chloro substituents on the pyrimidine ring can be sequentially displaced or used in cross-coupling reactions to introduce different functionalities, allowing for the exploration of the chemical space around the scaffold to target specific kinase binding sites.

Precursor for Endothelin Receptor Antagonists

The 5-(4-bromophenyl)-pyrimidine moiety is a key structural feature of macitentan, a dual endothelin receptor antagonist.[4][7] The title compound could serve as a valuable building block for the synthesis of novel analogues with potentially improved pharmacological profiles.

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine-based compounds as kinase inhibitors, a potential application of this molecule could be in the modulation of signaling pathways critical in cancer, such as the EGFR pathway.

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Safety and Handling

As a novel chemical, detailed toxicological data is not available. Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

The starting materials, such as 4-bromo-6-chloropyrimidine and 5-chloro-2-methoxyphenol, should be handled with care as they are likely to be irritants and potentially harmful if ingested or absorbed through the skin.

Conclusion

While 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine is not a cataloged compound with a designated CAS number, its synthesis is readily achievable through established synthetic methodologies. This technical guide provides a robust framework for its preparation, characterization, and potential applications. Its unique combination of reactive sites and a substituted phenyl moiety makes it a highly attractive building block for the synthesis of novel compounds with therapeutic potential, particularly in the areas of oncology and cardiovascular disease. Researchers are encouraged to explore the utility of this versatile scaffold in their drug discovery programs.

References

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Semantic Scholar. [Link]

-

(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

- Process for the preparation of chloropyrimidines.

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry. [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

-

Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC. [Link]

-

(PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]24-8247/17/10/1258)

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The targeted synthesis of substituted pyrimidines is therefore of critical importance in the discovery and development of novel therapeutics. This document provides a detailed protocol for the synthesis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine, a potentially valuable intermediate for further chemical elaboration. The synthetic strategy employs a site-selective Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This guide will delve into the mechanistic rationale behind the chosen conditions and provide a step-by-step protocol for the successful synthesis and characterization of the target compound.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The synthesis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine from 4,6-dibromopyrimidine is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound.

Reaction Scheme:

The key to this synthesis is achieving a mono-arylation , where only one of the bromine atoms on the 4,6-dibromopyrimidine is substituted. The C4 and C6 positions of the pyrimidine ring are electronically equivalent. Therefore, achieving selective mono-substitution relies on carefully controlling the stoichiometry of the reactants. By using a slight excess of the dibromopyrimidine relative to the boronic acid, the probability of the desired mono-arylation is increased, while minimizing the formation of the diarylated byproduct.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 4,6-Dibromopyrimidine | ≥97% | Commercially Available | |

| (5-Chloro-2-methoxyphenyl)boronic acid | ≥98% | Commercially Available | Contains varying amounts of the corresponding anhydride. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Air-sensitive, handle under inert atmosphere. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for optimal reactivity. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |

| Deionized Water | Degas before use. | ||

| Ethyl Acetate | HPLC Grade | Commercially Available | For extraction. |

| Brine (saturated NaCl solution) | For washing. | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

| Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Commercially Available | For NMR analysis. |

Experimental Protocol

Reaction Setup and Execution

This protocol is designed for a 1 mmol scale reaction. Adjust quantities accordingly for different scales.

-

Inert Atmosphere: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4,6-dibromopyrimidine (1.2 mmol, 285 mg).

-

Reagent Addition: In a separate vial, weigh out (5-chloro-2-methoxyphenyl)boronic acid (1.0 mmol, 186 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Combine Reagents: Quickly add the contents of the vial to the Schlenk flask containing the 4,6-dibromopyrimidine.

-

Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane (10 mL) and degassed deionized water (2.5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. Look for the consumption of the boronic acid and the appearance of a new, less polar spot corresponding to the product.

Work-up and Purification

-

Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Extraction: Add deionized water (15 mL) to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate). Collect the fractions containing the desired product.

-

Final Product: Concentrate the pure fractions under reduced pressure to obtain 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine as a solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic signals for the pyrimidine ring protons and the substituted phenyl ring protons. The pyrimidine proton adjacent to the bromine will appear as a singlet at a downfield chemical shift. The protons on the phenyl ring will exhibit a specific splitting pattern (doublet, doublet of doublets). The methoxy group will appear as a singlet around 3.9 ppm. |

| ¹³C NMR | The spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms of the pyrimidine ring will be in the aromatic region, with the carbon attached to the bromine being shifted to a higher field compared to the carbon attached to the aryl group. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₁H₇BrClN₂O, MW: 301.54 g/mol ). The isotopic pattern for one bromine and one chlorine atom should be observable. |

| Melting Point | A sharp melting point range indicates a pure compound. |

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4,6-dibromopyrimidine to form a Pd(II) intermediate.

-

Transmetalation: The (5-chloro-2-methoxyphenyl)boronic acid is activated by the base (potassium carbonate) to form a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex (the pyrimidyl and the phenyl groups) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and handle it under an inert atmosphere. |

| Insufficiently anhydrous solvent | Use freshly dried and degassed solvents. | |

| Poor quality base | Use a finely powdered, anhydrous base. | |

| Formation of diarylated byproduct | Incorrect stoichiometry | Ensure a slight excess of 4,6-dibromopyrimidine is used. |

| Reaction run for too long | Monitor the reaction closely and stop it once the boronic acid is consumed. | |

| Decomposition of starting material or product | Reaction temperature too high | Optimize the reaction temperature, starting with a lower temperature and gradually increasing if necessary. |

Safety Precautions

-

Palladium Catalyst: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

1,4-Dioxane: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle it in a fume hood and avoid inhalation or skin contact.

-

Boronic Acids: While generally of low toxicity, boronic acids can be irritants. Avoid inhalation of dust and skin contact.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]

-

Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki−Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-Pyrimidine Derivatives

Introduction: The Strategic Importance of 4-Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with applications ranging from oncology to virology.[1][2] The ability to selectively introduce diverse molecular fragments at specific positions on the pyrimidine ring is paramount for tuning the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forging carbon-carbon bonds, offering a reliable method for the synthesis of substituted pyrimidines.[3][4][5]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-bromo-pyrimidine derivatives. We will delve into the critical reaction parameters, offer field-proven insights into optimizing reaction conditions, and provide detailed, step-by-step protocols for researchers, scientists, and drug development professionals. The focus will be on not just the "how" but the "why" behind experimental choices, ensuring a deep understanding of the underlying chemical principles for successful and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide or pseudohalide.[5] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling.

The reaction initiates with the oxidative addition of the 4-bromo-pyrimidine to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. Subsequently, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium center, a process facilitated by a base. The final step is reductive elimination, where the coupled product is released, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[5]

Key Parameters for Successful Coupling of 4-Bromo-Pyrimidines

The success of the Suzuki-Miyaura coupling of 4-bromo-pyrimidines hinges on the careful selection and optimization of several key parameters. Due to the electron-deficient nature of the pyrimidine ring, 4-bromo-pyrimidines are generally more reactive than their analogous bromo-benzenes, which can be advantageous but also necessitates careful control to avoid side reactions.[6]

Palladium Catalyst and Ligands: The Heart of the Reaction

The choice of the palladium catalyst and associated ligands is critical for an efficient reaction.

-

Palladium Precursors: Common choices for palladium precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(PPh₃)₄ is a Pd(0) source and can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) sources that are reduced in situ to the active Pd(0) species.

-

Ligands: The introduction of bulky and electron-rich phosphine ligands has revolutionized the scope of Suzuki-Miyaura couplings, particularly for challenging substrates like heteroaryl halides.[7] These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. For 4-bromo-pyrimidines, standard triphenylphosphine (PPh₃) is often sufficient; however, for less reactive coupling partners or to improve yields and reaction times, more sophisticated ligands may be required.

The Role of the Base: More Than Just a Proton Scavenger

The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic borate species, which then transfers its organic group to the palladium center.[8] The choice of base can significantly impact the reaction outcome.

-

Inorganic Bases: Commonly used inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base are important considerations. For instance, K₃PO₄ is a stronger base than K₂CO₃ and can be effective for less reactive substrates.[9]

-

Aqueous vs. Anhydrous Conditions: Many Suzuki-Miyaura reactions are performed in the presence of water, which can aid in the dissolution of the inorganic base. However, aqueous conditions can also lead to protodeboronation of the boronic acid, an undesirable side reaction.[10] The choice between aqueous and anhydrous conditions should be evaluated on a case-by-case basis.

Solvent Selection: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. The choice of solvent can also influence the reaction rate and selectivity.[11]

-

Common Solvents: A variety of solvents can be employed, with 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF) being common choices.[9][12] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the base.[13]

-

Solvent Effects on Selectivity: In some cases, the solvent can influence the chemoselectivity of the coupling reaction, particularly with substrates bearing multiple reactive sites.[11]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromo-Pyrimidine Derivative

This protocol outlines a general procedure using a common palladium catalyst and base.

Materials:

-

4-Bromo-pyrimidine derivative (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add the 4-bromo-pyrimidine derivative, the boronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

-

Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the 4-bromo-pyrimidine is typically between 0.1 and 0.5 M.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC, LC-MS, or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[1][14]

Materials:

-

4-Bromo-pyrimidine derivative (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.5 equiv)

-

PdCl₂(dppf) (0.03 equiv)

-

Na₂CO₃ (2.0 equiv)

-

DMF/Water (9:1)

-

Microwave reactor vial

Procedure:

-

In a microwave reactor vial, combine the 4-bromo-pyrimidine derivative, the boronic acid, PdCl₂(dppf), and Na₂CO₃.

-

Add the DMF/water solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 120 °C) for a set time (e.g., 15-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Perform a standard aqueous workup and purification as described in Protocol 1.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Inefficient base- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature. |

| Significant Side Product Formation (e.g., Homocoupling of Boronic Acid) | - Presence of oxygen- Inappropriate catalyst or ligand | - Ensure the reaction is performed under strictly anaerobic conditions.[10]- Screen different palladium catalysts and ligands. |

| Protodeboronation of Boronic Acid | - Unstable boronic acid- Prolonged reaction times in aqueous media | - Use the corresponding boronic ester (e.g., pinacol ester).- Minimize reaction time or use anhydrous conditions if possible. |

| Poor Solubility of Reactants | - Inappropriate solvent | - Screen alternative solvents or solvent mixtures (e.g., DMF, toluene, THF).[12] |

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of 4-substituted pyrimidine derivatives, providing a versatile and efficient means to access a wide range of medicinally relevant compounds. A thorough understanding of the key reaction parameters—catalyst, ligand, base, and solvent—is essential for achieving high yields and reproducible results. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2][3] Its prevalence in biologically active molecules, ranging from anticancer to antiviral and anti-inflammatory drugs, underscores the critical importance of developing robust and versatile synthetic methodologies for its functionalization.[4][5] The strategic introduction of diverse substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool in this endeavor, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional efficiency and functional group tolerance.

This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of a key intermediate, 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine . The presence of a bromine atom at the 4-position offers a reactive handle for a variety of coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Understanding the reactivity of this specific substrate and mastering the application of these powerful catalytic systems are essential for researchers, scientists, and drug development professionals seeking to expand their chemical space and accelerate the discovery of novel therapeutics.

Reactivity Profile of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

The key to the selective functionalization of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine lies in the differential reactivity of the carbon-bromine bond. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl. Consequently, the C-Br bond at the 4-position of the pyrimidine ring is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond on the appended phenyl ring. This inherent reactivity difference allows for selective coupling at the pyrimidine core while leaving the chloro-substituted phenyl moiety intact for potential subsequent transformations.

Synthesis of the Starting Material: A Proposed Route

While a specific literature procedure for the synthesis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine was not identified, a plausible synthetic route can be devised based on established methods for the preparation of related 4-chloro-6-(substituted-phenyl)pyrimidines. The following two-step procedure is proposed:

Step 1: Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidine with (5-chloro-2-methoxyphenyl)boronic acid.

This initial step would introduce the substituted phenyl group at the 6-position of the pyrimidine ring.

Step 2: Halogen Exchange or Direct Bromination.

The resulting 4-chloro-6-(5-chloro-2-methoxyphenyl)pyrimidine could then be converted to the desired 4-bromo analogue. This might be achieved through a halogen exchange reaction or by direct bromination, although the latter would require careful control of regioselectivity.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester. In the case of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position.

Mechanism of the Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) intermediate.

-